1-乙炔基-2,4-二甲苯

描述

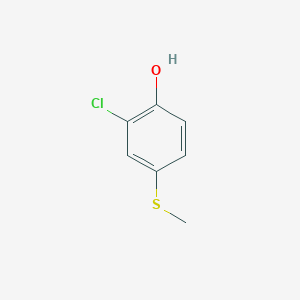

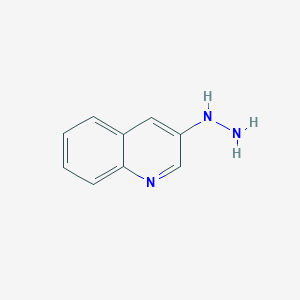

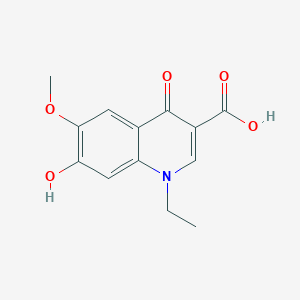

1-Ethynyl-2,4-dimethylbenzene is a derivative of ethynylbenzene, which is a key compound in the synthesis of various polymeric and oligomeric materials. The ethynyl group in these compounds serves as a reactive site for polymerization and cross-linking reactions, leading to materials with potential applications in electronics, photonics, and as advanced structural materials due to their unique physical and chemical properties.

Synthesis Analysis

The synthesis of ethynylbenzene derivatives, such as 1,4-diethynylbenzene, typically involves the introduction of ethynyl groups onto a benzene ring. This can be achieved through reactions such as Sonogashira coupling, which is a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides. The synthesis of these compounds is crucial as they serve as monomers for on-surface polymerization, as demonstrated on a Cu(111) surface under ultra-high vacuum conditions .

Molecular Structure Analysis

The molecular structure of ethynylbenzene derivatives is characterized by the presence of the ethynyl group attached to the benzene ring. The substitution pattern on the benzene ring can significantly influence the molecular packing, intermolecular interactions, and the overall crystal structure. For instance, the crystal structure of 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene shows a rich packing structure with a complex hydrogen bonding network, leading to the formation of various aggregates within the same unit cell . Similarly, the introduction of substituents such as fluorine atoms or amino groups can alter the hydrogen bonding patterns and crystal packing, as seen in a series of 1,4-diethynylbenzene derivatives .

Chemical Reactions Analysis

Ethynylbenzene derivatives undergo a variety of chemical reactions, including polymerization and cyclization. On-surface polymerization can yield disordered covalent networks with different coupling reactions . Additionally, the metallo-diethynylbenzene complex can be coupled into unsaturated organic frameworks, which are precursors to metal-containing poly(phenyleneethynylene)s . Furthermore, catalytic cyclization of 2-alkyl-1-ethynylbenzene derivatives can form indene and indanone products, involving a 1,5-hydrogen shift of metal-vinylidene intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynylbenzene derivatives are influenced by their molecular structure and the nature of substituents on the aromatic ring. For example, the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and in crystals reveals the effects of chromophore aggregation and planarization on its optical properties . The thermal stability and optical properties of platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives are affected by the substituents, with amino- and methoxy-derivatives showing the lowest thermal stability, while fluorinated ones exhibit increasing thermal stability with increasing fluorination . The thermodynamic properties of 1,4-dimethylbenzene in the ideal gas state, which is structurally similar to 1-ethynyl-2,4-dimethylbenzene, have been recalculated, indicating free or nearly free internal rotation of the methyl groups .

科学研究应用

有机合成

1-乙炔基-2,4-二甲苯: 在有机合成中,特别是在亲电芳香取代反应中被利用 . 该化合物可作为合成各种苯衍生物的前体,这些衍生物是构建药物和农用化学品中复杂有机分子的基础。

医药研究

在医药研究中,1-乙炔基-2,4-二甲苯用作合成药物候选物的构建模块 . 它的结构在开发新型药物化合物方面至关重要,特别是在设计具有潜在治疗效果的分子时。

材料科学

该化合物在材料科学中发挥作用,特别是在开发新型有机材料方面 . 它的独特化学性质可以用来创造具有特定特性的新型聚合物和涂层,例如增强的耐用性或导电性。

化工工程

1-乙炔基-2,4-二甲苯: 在化工工程过程中很重要。 它参与合成路线的优化和化学生产的规模化 . 它的稳定性和反应性是设计高效安全工业过程的关键因素。

环境科学

在环境科学中,1-乙炔基-2,4-二甲苯可能因其对环境的影响及其在各种条件下的行为而被研究 . 了解其降解途径以及与其他环境化学品的相互作用对于评估其生态足迹至关重要。

工业用途

最后,1-乙炔基-2,4-二甲苯在各种工业环境中都有应用。 它可以用作制造染料、树脂和其他工业化学品的专用化学品 . 它的多功能性使其成为工业化学家工具包中的宝贵组成部分。

作用机制

Mode of Action

Based on its structural similarity to benzene, it may undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Pharmacokinetics

Its physical properties such as density (09±01 g/cm3), boiling point (1897±290 °C at 760 mmHg), and molecular weight (130186) can influence its pharmacokinetic behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Ethynyl-2,4-dimethylbenzene . Factors such as temperature, pH, and the presence of other substances can affect its stability and reactivity.

属性

IUPAC Name |

1-ethynyl-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-4-10-6-5-8(2)7-9(10)3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMODJHLJRNXLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166811 | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16017-30-4 | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016017304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the function of 1-ethynyl-2,4-dimethylbenzene in the synthesis of Ag4+xAu40-x(C10H9)28 nanoclusters?

A: In this study, 1-ethynyl-2,4-dimethylbenzene acts as a stabilizing ligand for the Ag4+xAu40-x nanoclusters. [] It coordinates to the surface gold atoms through its ethynyl group, forming a protective layer that prevents aggregation and enhances the stability of the nanoclusters. The presence of 2,4-dimethyl substituents on the benzene ring may further influence the steric environment and electronic properties of the nanocluster, potentially impacting its catalytic activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)